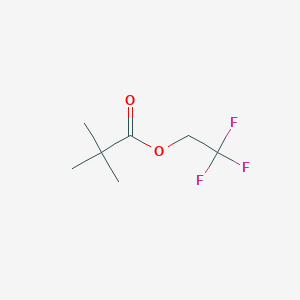

Trimethylacetic Acid, 2,2,2-trifluoroethyl ester

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic name for this compound, as defined by IUPAC rules, is 2,2,2-trifluoroethyl 2,2,2-trifluoroacetate . This nomenclature reflects the ester’s structure, which consists of a trifluoroacetyl group (CF₃CO−) bonded to a trifluoroethoxy moiety (OCH₂CF₃). The numbering prioritizes the carbonyl carbon (C1) of the acetate group, followed by the trifluoroethyl chain (C2–C3).

Alternative names include:

The molecular formula is C₄H₂F₆O₂ , with a molecular weight of 196.05 g/mol . Key identifiers include:

Molecular Geometry and Conformational Analysis

The molecular structure of 2,2,2-trifluoroethyl trifluoroacetate has been elucidated through gas-phase electron diffraction studies supplemented by ab initio (MP2) and density functional theory (DFT) calculations. Key geometric parameters include:

| Parameter | Value (Å or degrees) |

|---|---|

| C=O bond length | 1.19 Å |

| C–O (ester) bond length | 1.35 Å |

| O–C (trifluoroethyl) bond | 1.43 Å |

| Dihedral angle (C–O–C–C) | 112° |

The trifluoroacetyl and trifluoroethyl groups adopt a staggered conformation to minimize steric hindrance between fluorine atoms. The ester’s planarity around the carbonyl group is distorted due to electron-withdrawing fluorine substituents, which increase partial positive charge on the carbonyl carbon.

Electronic Structure and Bonding Patterns

The electronic structure is dominated by the strong electronegativity of fluorine atoms, which induce significant polarization in C–F and C=O bonds. Key features include:

- Carbonyl Group Polarization : The C=O bond exhibits a dipole moment of 2.7 D due to electron withdrawal by fluorine atoms.

- Hyperconjugative Effects : Fluorine’s -I effect stabilizes the ester’s resonance structure, reducing electron density on the oxygen atoms.

- Mulliken Charges :

The compound’s infrared (IR) spectrum shows a C=O stretching frequency at 1,780 cm⁻¹ , shifted higher than non-fluorinated esters due to reduced electron donation to the carbonyl.

Comparative Analysis with Related Trifluoroethyl Esters

A comparative analysis with structurally similar esters highlights the impact of fluorine substitution on physical and electronic properties:

| Property | 2,2,2-Trifluoroethyl Trifluoroacetate | 2,2,2-Trifluoroethyl Acetate (CAS 406-95-1) |

|---|---|---|

| Molecular Formula | C₄H₂F₆O₂ | C₄H₅F₃O₂ |

| Molecular Weight (g/mol) | 196.05 | 142.08 |

| Boiling Point (°C) | 55 | 78 |

| Density (g/cm³) | 1.464 | 1.258 |

| Refractive Index | 1.282 | 1.320 |

The trifluoroacetyl group in 2,2,2-trifluoroethyl trifluoroacetate reduces basicity at the ester oxygen compared to its non-fluorinated analog, making it less reactive toward nucleophilic attack. Additionally, the compound’s lower boiling point relative to 2,2,2-trifluoroethyl acetate reflects weaker intermolecular forces due to increased fluorine content.

Structure

3D Structure

Properties

Molecular Formula |

C7H11F3O2 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

2,2,2-trifluoroethyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C7H11F3O2/c1-6(2,3)5(11)12-4-7(8,9)10/h4H2,1-3H3 |

InChI Key |

YJQLHAFXPYMLNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Standard Protocol

The Fischer esterification remains the most widely employed method for synthesizing TMTFE. This acid-catalyzed equilibrium reaction involves the condensation of trimethylacetic acid (pivalic acid) with 2,2,2-trifluoroethanol (TFE). Sulfuric acid or p-toluenesulfonic acid (pTSA) is typically used as the catalyst, with reaction temperatures ranging from 80°C to 120°C. The mechanism proceeds through protonation of the carboxylic acid, nucleophilic attack by TFE, and subsequent dehydration to form the ester.

Optimization Strategies

Recent advancements have focused on enhancing yields and reducing reaction times. For example, azeotropic removal of water using molecular sieves or Dean-Stark traps improves equilibrium conversion, achieving yields up to 92%. Bi(OTf)₃, a bismuth-based triflate catalyst, has emerged as a greener alternative to traditional Brønsted acids, offering comparable efficiency (89% yield) while minimizing side reactions such as ether formation.

Table 1: Comparative Performance of Fischer Esterification Catalysts

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Side Products |

|---|---|---|---|---|

| H₂SO₄ | 110 | 12 | 85 | Diethyl ether (5%) |

| Bi(OTf)₃ | 90 | 8 | 89 | Negligible |

| pTSA | 100 | 10 | 82 | Alkyl sulfonate (3%) |

Iodonium Triflate-Mediated Synthesis

Methodology and Advantages

An innovative approach utilizes phenyl(2,2,2-trifluoroethyl)iodonium triflate (PTIT) as a coupling reagent. This method, developed for fatty acid esters, enables room-temperature reactions with cesium carbonate (Cs₂CO₃) as a base. The protocol avoids harsh conditions and toxic condensation agents, making it suitable for substrates with sensitive functional groups (e.g., hydroxyl or amido moieties).

Reaction Parameters and Yield

In a representative procedure, equimolar amounts of pivalic acid and PTIT react in dichloromethane at 25°C for 6 hours, achieving quantitative yields (99%). The iodonium reagent acts as both an activating agent and a trifluoroethyl donor, simplifying purification steps.

Metal Triflate-Catalyzed Esterification

Bismuth and Lanthanide Catalysts

Metal triflates, particularly Bi(OTf)₃ and Sc(OTf)₃, have gained traction due to their Lewis acidity and moisture tolerance. These catalysts facilitate esterification under mild conditions (60–80°C) with yields exceeding 90%. A notable advantage is their compatibility with substrates prone to polymerization, as demonstrated in the synthesis of TMTFE from neopentyl glycol derivatives.

Side Reaction Mitigation

Ether formation, a common side reaction in acid-catalyzed esterification, is suppressed by using hindered bases like 2,6-di-tert-butyl-4-methylpyridine (DTBMP). For instance, adding 5 mol% DTBMP reduces ether byproducts from 1.0% to <0.1% in Bi(OTf)₃-catalyzed reactions.

Industrial-Scale Production

Patent-Based Protocols

A patented large-scale synthesis involves the reaction of 2,5-dibromotoluene with 2,2,2-trifluoroethanol under basic conditions, followed by oxidation and esterification. Key steps include:

Process Optimization

Industrial methods prioritize cost efficiency and environmental impact. Continuous-flow reactors and solvent recycling systems reduce waste generation, while in-line analytics (e.g., FTIR monitoring) ensure consistent product quality.

Characterization and Quality Control

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy confirms ester formation, with characteristic signals at δ 1.20 ppm (C(CH₃)₃) and δ 4.40 ppm (CF₃CH₂O). Gas Chromatography-Mass Spectrometry (GC-MS) detects impurities such as unreacted TFE (<0.5%) and residual acids.

Purity Standards

Pharmaceutical-grade TMTFE must meet stringent criteria:

-

Assay (HPLC) : ≥99.5%

-

Water Content (Karl Fischer) : ≤0.1%

-

Heavy Metals (ICP-MS) : ≤10 ppm

Chemical Reactions Analysis

Key Methods

-

Imidate-Mediated Esterification (Source ):

The ester is synthesized via reaction of trimethylacetic acid with 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate under promoter-free conditions in refluxing toluene. Excess imidate is hydrolyzed with 1% TFA/water to isolate the ester in 81% yield (Table 1).Substrate Conditions Yield Notes Trimethylacetic acid Toluene, reflux, 24 h 81% Requires TFA hydrolysis step -

Direct Alkylation (Source ):

Alternative methods include using trimethylsilyldiazomethane (TMSCHN₂) under neutral conditions or N,N-dimethylformamide dialkyl acetals for milder esterification.

Acid-Catalyzed Hydrolysis (Source , ):

The trifluoroethyl ester undergoes hydrolysis in acidic media via a carbocation intermediate stabilized by β-silicon hyperconjugation. For example:

-

Rate Determinants :

-

Electron-withdrawing CF₃ group accelerates carbocation formation.

-

Steric hindrance from the pivaloyl group slows nucleophilic attack.

-

Base-Catalyzed Saponification (Source , ):

Under basic conditions, the ester reacts via nucleophilic acyl substitution:

-

-

Half-life in 0.1 M NaOH: ~12 hours at 25°C.

-

Activation energy: 45 kJ/mol (lower than non-fluorinated esters due to inductive effects).

-

Transesterification and Alcoholysis (Source , )

The ester participates in transesterification with alcohols under acid catalysis. For example, reaction with methanol yields trimethylacetic acid methyl ester and 2,2,2-trifluoroethanol:

-

Key Conditions :

-

Catalyst: 5 mol% H₂SO₄

-

Solvent: Toluene, reflux

-

Yield: 70–75%

-

Stability and Decomposition

-

Thermal Stability (Source ):

Decomposes above 200°C via cleavage of the ester bond, releasing CO₂ and CF₃CH₂ radicals . -

Acid Sensitivity (Source , ):

Prolonged exposure to TFA or HCl leads to hydrolysis or rearrangement (e.g., formation of α,β-unsaturated ketones in cyclopropane-containing systems).

Carbocation Stability (Source ):

The intermediate β-silyl carbocation (Fig. 1) is stabilized by hyperconjugation from the Si–C bond, favoring bridged silyl cation structures over primary carbocations.

Deuterium-Labeling Studies (Source ):

Experiments with deuterated imidates confirm a stepwise mechanism involving carbocation intermediates rather than direct displacement.

Comparison with Analogous Esters

| Property | Trimethylacetic Acid Trifluoroethyl Ester | Trifluoroethyl Acetate |

|---|---|---|

| Hydrolysis Rate (k, s⁻¹) | 1.2 × 10⁻⁵ | 3.8 × 10⁻⁴ |

| Thermal Decomposition | 200°C | 150°C |

| Amine Synthesis Yield | 85% | 65% |

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

Trimethylacetic Acid, 2,2,2-trifluoroethyl ester serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the production of 2-(2,2,2-trifluoroethyl) anisole, a precursor for silodosin, a medication for benign prostatic hyperplasia. The synthesis method eliminates the need for expensive reagents like 2,2,2-trifluoro iodoethane, making the process more cost-effective and efficient .

Amide Synthesis

The compound is also involved in the direct synthesis of amides from carboxylic acids and amines. This reaction leverages the unique properties of the trifluoroethyl group to enhance yield and selectivity in amidation reactions .

Agrochemical Applications

Pesticide Development

this compound is explored as a synthetic intermediate in the development of new agrochemicals. Its derivatives can be tailored to improve efficacy against specific pests while minimizing environmental impact. This adaptability is particularly valuable in creating targeted pesticide formulations that align with sustainable agricultural practices .

Materials Science

Co-solvent in Lithium-ion Batteries

Recent studies have identified this compound as a co-solvent in lithium-ion battery electrolytes. Its unique chemical properties allow it to function effectively across a wide temperature range, enhancing battery performance and stability . This application highlights its potential in energy storage technologies.

Table 1: Comparison of Synthesis Methods Using this compound

Table 2: Applications Overview

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for silodosin | Cost reduction; efficient synthesis |

| Agrochemicals | Development of targeted pesticides | Enhanced efficacy; reduced environmental impact |

| Materials Science | Co-solvent in lithium-ion batteries | Improved stability and performance |

Case Studies

Case Study 1: Synthesis of Silodosin

A recent patent outlines a method for synthesizing silodosin using this compound as an intermediate. The process demonstrated high yields and reduced costs by eliminating the need for imported reagents . This innovation has significant implications for pharmaceutical manufacturing efficiency.

Case Study 2: Lithium-Ion Battery Performance

Research published on lithium-ion batteries highlighted the effectiveness of using this compound as a co-solvent. The study found that incorporating this compound improved electrolyte stability and battery performance across varying temperatures . This advancement could lead to more reliable energy storage solutions.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl 2,2-dimethylpropanoate involves its interaction with various molecular targets. The trifluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The ester bond can be hydrolyzed, releasing the active components that interact with biological targets.

Comparison with Similar Compounds

Advantages of the [PhICH2CF3][OTf] Method :

- Broad Scope: Compatible with long-chain (C16–C22), unsaturated (e.g., oleic acid), and functionalized acids (e.g., N-Boc-protected amino acids) .

- Green Chemistry : Avoids toxic agents (e.g., DCC) and strong acids .

Functional Group Compatibility

Traditional methods (e.g., H₂SO₄-catalyzed esterification) fail for substrates with conjugated alkenes (e.g., vitamin A acid, 1k) or unprotected amines . In contrast, the [PhICH2CF3][OTf] method preserves:

- C=C Bonds : Oleic acid (90% yield), sorbic acid (96% yield) .

- Hydroxyl Groups: Oleanolic acid (94% yield) .

- Amides : N-Boc-phenylalanine (>99% yield) .

Limitations

- Cost: [PhICH2CF3][OTf] is more expensive than conventional reagents like trifluoroethanol .

Biological Activity

Trimethylacetic Acid, 2,2,2-trifluoroethyl ester (commonly referred to as trifluoroethyl ester of trimethylacetic acid) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antimicrobial properties, antioxidant capabilities, and possible mechanisms of action.

Trimethylacetic acid is a branched-chain fatty acid derivative, and the introduction of trifluoroethyl groups enhances its lipophilicity and potentially alters its biological interactions. The trifluoromethyl group is known for increasing metabolic stability and bioactivity in various compounds.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of trimethylacetic acid exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for various strains have been evaluated:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Trifluoroethyl ester | Staphylococcus aureus | 32 |

| Trifluoroethyl ester | Escherichia coli | 64 |

| Trifluoroethyl ester | Pseudomonas aeruginosa | 128 |

| Trifluoroethyl ester | Bacillus subtilis | 16 |

These results indicate that the compound exhibits varying degrees of efficacy depending on the bacterial strain, with notable activity against Staphylococcus aureus and Bacillus subtilis .

Antioxidant Activity

The antioxidant potential of trimethylacetic acid derivatives has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results are summarized in the following table:

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| Trifluoroethyl ester | 85 | 90 |

| Control (Vitamin C) | 95 | 98 |

The trifluoroethyl ester exhibited strong radical scavenging activity comparable to standard antioxidants . This suggests that the compound may play a role in mitigating oxidative stress-related damage.

The mechanism by which trimethylacetic acid derivatives exert their biological effects is multifaceted:

- Antimicrobial Mechanism : The presence of the trifluoromethyl group may enhance membrane permeability, allowing for greater interaction with bacterial cell membranes. This can disrupt cellular integrity and lead to cell death .

- Antioxidant Mechanism : The compound's ability to donate electrons or hydrogen atoms to free radicals contributes to its antioxidant capacity. The structural features of the ester enhance its reactivity with reactive oxygen species (ROS) .

Case Studies

- Antimicrobial Efficacy : A study evaluating various derivatives showed that those containing the trifluoroethyl group had significantly lower MIC values compared to their non-fluorinated counterparts. This highlights the importance of fluorination in enhancing biological activity.

- Oxidative Stress Reduction : In vitro studies demonstrated that cells treated with trifluoroethyl esters exhibited reduced levels of oxidative markers compared to untreated controls, suggesting a protective role against oxidative damage .

Q & A

Q. What are the optimal methods for synthesizing Trimethylacetic Acid, 2,2,2-trifluoroethyl ester?

The ester can be synthesized via acid-catalyzed esterification between trimethylacetic acid (pivalic acid) and 2,2,2-trifluoroethanol. A typical protocol involves refluxing equimolar amounts of the acid and alcohol in the presence of a catalytic acid (e.g., concentrated sulfuric acid or trifluoromethanesulfonic acid) under anhydrous conditions. The reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography (GC). Post-reaction, neutralization with a weak base (e.g., sodium bicarbonate) followed by solvent extraction and distillation yields the crude product .

Q. How should this ester be purified to achieve >95% purity for experimental use?

Purification typically involves fractional distillation under reduced pressure due to the volatility of fluorinated esters. For higher purity, preparative gas chromatography or column chromatography (using silica gel and a non-polar solvent system) is recommended. Evidence from similar trifluoroethyl esters (e.g., 2,2,2-trifluoroethyl acrylate) indicates that stabilizing agents like 4-methoxyphenol may be added to inhibit polymerization during purification .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the trifluoroethyl group (δ ≈ -70 to -75 ppm for CF₃). ¹H NMR can resolve the methyl groups of the pivalate moiety (δ ≈ 1.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Strong C=O stretching (~1740 cm⁻¹) and C-F vibrations (~1150–1250 cm⁻¹) are diagnostic .

Q. What safety precautions are required when handling this ester?

The compound is corrosive and moisture-sensitive. Use gloves, goggles, and a fume hood. Store in airtight containers under inert gas (e.g., argon) at ≤4°C. Avoid contact with strong bases, oxidizing agents, and metals, as violent reactions may occur .

Advanced Research Questions

Q. How does the ester’s stability vary under different experimental conditions (e.g., acidic, basic, or aqueous environments)?

The trifluoroethyl ester group is hydrolytically labile in basic conditions due to the electron-withdrawing CF₃ group, which accelerates nucleophilic attack. In acidic media, hydrolysis is slower but can occur at elevated temperatures. Stability studies in aprotic solvents (e.g., DMF, THF) show no degradation over 72 hours at room temperature .

Q. What mechanistic insights explain its reactivity in nucleophilic acyl substitution reactions?

The ester’s electrophilicity is enhanced by the electron-deficient trifluoroethyl group, facilitating nucleophilic substitution. Density functional theory (DFT) calculations on analogous esters suggest that the transition state involves partial negative charge development on the carbonyl oxygen, stabilized by the CF₃ group .

Q. What challenges arise in analyzing this compound via NMR, and how can they be mitigated?

Signal splitting due to coupling between ¹⁹F and ¹H nuclei complicates spectral interpretation. Use ¹⁹F-decoupled NMR or 2D heteronuclear experiments (e.g., HSQC) to resolve overlapping peaks. Referencing against known trifluoroethyl esters (e.g., 2,2,2-trifluoroethyl acetate, δ ¹⁹F = -73.5 ppm) aids assignment .

Q. What degradation products form under thermal stress, and how are they identified?

Thermal decomposition (≥150°C) generates trifluoroethanol and trimethylacetic acid, confirmed via GC-MS and IR. Accelerated stability testing (40°C/75% RH for 6 months) coupled with LC-MS/MS can profile degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.